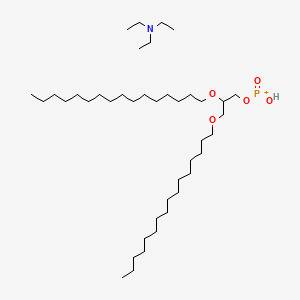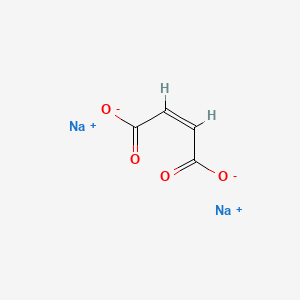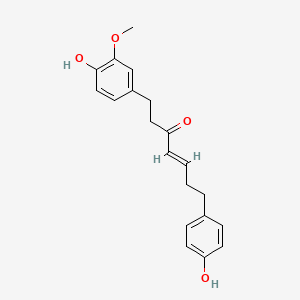
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one is a diarylheptanoid that is (4E)-4-hepten-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, an enone and a member of guaiacols.
Gingerenone c belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. Gingerenone c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gingerenone c is primarily located in the membrane (predicted from logP). Outside of the human body, gingerenone c can be found in ginger and herbs and spices. This makes gingerenone c a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Antioxidant Properties
- Diarylheptanoids, including compounds similar to 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one, have been studied for their antioxidant properties. Zhou et al. (2007) found that these compounds isolated from Zingiber officinale rhizomes showed significant antioxidant activities in vitro, as assessed using models involving DPPH free radicals and superoxide anion radicals (Zhou et al., 2007).
Antifungal and Anticoccidium Activities
- Endo et al. (1990) isolated diarylheptenones, structurally related to the compound , from Zingiber officinale. These compounds, including gingerenone A, exhibited moderate anticoccidium activity and strong antifungal effects against Pyricularia oryzae (Endo et al., 1990).
Estrogenic Activity
- Suksamrarn et al. (2008) studied new diarylheptanoids isolated from Curcuma comosa for their estrogenic-like transcriptional activity. Some diarylheptanoids, including those structurally similar to our compound of interest, exhibited estrogenic activity comparable to or higher than the phytoestrogen genistein (Suksamrarn et al., 2008).
Anti-inflammatory Effects
- Sornkaew et al. (2015) discovered that diarylheptanoids isolated from Curcuma comosa, similar in structure to the specified compound, showed potent inhibitory activity on lipopolysaccharide-induced nitric oxide production in macrophage cells, indicating anti-inflammatory properties (Sornkaew et al., 2015).
Neuroprotective Effects
- Park and Kim (2002) isolated compounds from Curcuma longa that included diarylheptanoids structurally related to this compound. These compounds were found to protect PC12 cells from beta-amyloid insult, suggesting potential neuroprotective effects relevant for Alzheimer's disease (Park & Kim, 2002).
Antiproliferative Activity
- Ali et al. (2001) reported that diarylheptanoids from Alpinia blepharocalyx, including compounds similar to our compound of interest, showed significant antiproliferative activity against carcinoma and fibrosarcoma cells (Ali et al., 2001).
Propriétés
Numéro CAS |
128701-01-9 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-14-16(9-13-19(20)23)8-12-17(21)5-3-2-4-15-6-10-18(22)11-7-15/h3,5-7,9-11,13-14,22-23H,2,4,8,12H2,1H3/b5-3+ |
Clé InChI |
JYHZFCAVESZNKO-HWKANZROSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O)O |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



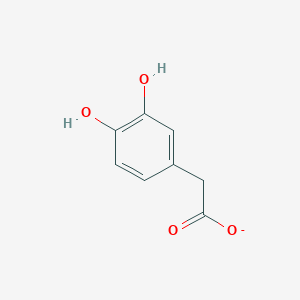


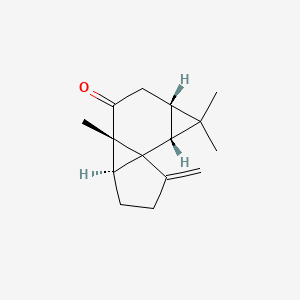
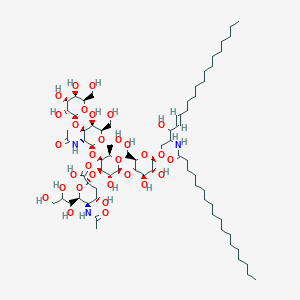
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
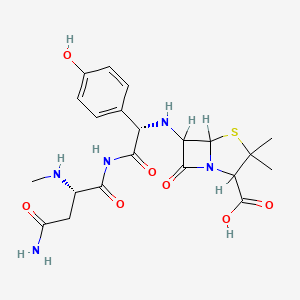
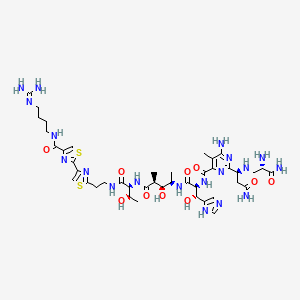
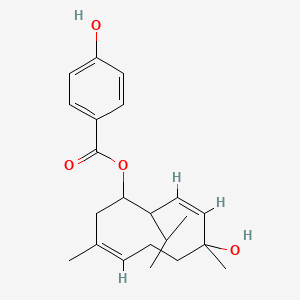
![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
